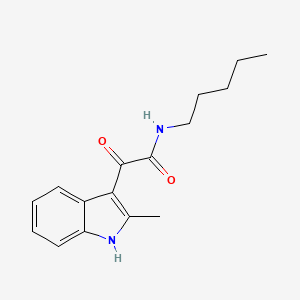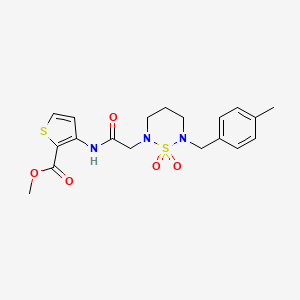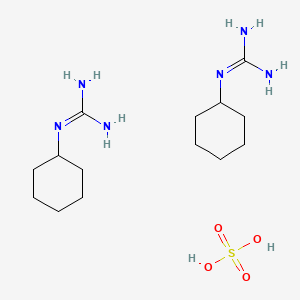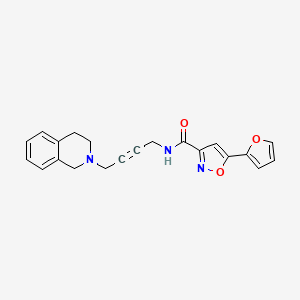![molecular formula C19H23ClN2O3S2 B2615141 (E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217234-23-5](/img/structure/B2615141.png)
(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O3S2 and its molecular weight is 426.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
One area of application for similar compounds involves their role as tyrosine kinase inhibitors, particularly in targeting the epidermal growth factor receptor (EGFR). These compounds are designed to inhibit the EGFR pathway, which is crucial in the proliferation of cancer cells. The research by Smaill et al. (1999) into 4-(phenylamino)quinazoline and -pyridopyrimidine classes of EGFR inhibitors showcases the synthesis of derivatives through reaction with acryloyl chloride/base or acrylic acid. These compounds have shown significant tumor growth inhibition in various cancer models, highlighting their potential as anticancer agents (Smaill et al., 1999).
Antimicrobial Activity
Another application is in the development of antimicrobial agents. Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these newly synthesized compounds were tested for their antimicrobial activities, providing insights into their potential as antimicrobial drugs (Gad-Elkareem et al., 2011).
Analgesic and Antiparkinsonian Activities
The compound's analogs have been researched for their pharmacological properties, including analgesic and antiparkinsonian activities. Amr et al. (2008) synthesized a series of substituted pyridine derivatives, which showed promising results comparable to known drugs like Valdecoxib and Benzatropine, suggesting their potential in treating pain and Parkinson's disease (Amr et al., 2008).
Fluorescence Properties for Bioimaging
Furthermore, compounds within this chemical class have been studied for their fluorescence properties, making them potential candidates for bioimaging applications. Al-Masoudi et al. (2015) synthesized monastrol analogs conjugated with fluorescent coumarin scaffolds, showing active fluorescence and suggesting their use in biological imaging and diagnostic applications (Al-Masoudi et al., 2015).
Heterocyclic Chemistry and Drug Development
Lastly, the synthesis and chemical reactivity of such compounds contribute significantly to heterocyclic chemistry, providing a foundation for developing new drugs and materials. The work of Ershov et al. (2019) on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates exemplifies the exploration of novel synthetic routes and the study of their photophysical properties, which is crucial in developing new pharmaceuticals and materials (Ershov et al., 2019).
Properties
IUPAC Name |
ethyl 6-ethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2.ClH/c1-3-21-10-9-14-15(12-21)26-18(17(14)19(23)24-4-2)20-16(22)8-7-13-6-5-11-25-13;/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,22);1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEVNSHRDCOCHD-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C=CC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)/C=C/C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2615078.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea](/img/structure/B2615079.png)

